A-Naphthoflavonol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

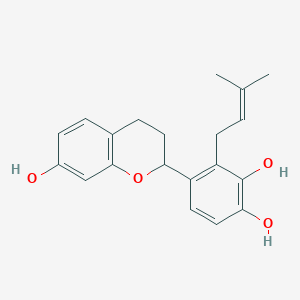

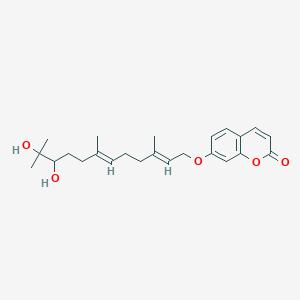

A-Naphthoflavonol is a chemical compound with the molecular formula C20H12O3 . It has a molecular weight of 288.3 Da and a LogP value of 4.32 . The structure of A-Naphthoflavonol can be represented as follows: O=c1c(O)c(-c2ccccc2)oc2c1ccc1ccccc12 .

Molecular Structure Analysis

The molecular structure of a compound like A-Naphthoflavonol can be analyzed using various techniques such as X-ray diffraction, mass spectrometry, and computational modeling .Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the reactivity of the compound, its interaction with other molecules, and the conditions under which it reacts .Physical And Chemical Properties Analysis

A-Naphthoflavonol has a molecular weight of 288.3 Da and a LogP value of 4.32 . The physical and chemical properties of a compound can be analyzed using various techniques, including spectroscopy, chromatography, and thermal analysis .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity in Medicine and Health Sciences

Specific Scientific Field

Biochemistry and Pharmacology

Summary

A-Naphthoflavonol acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its potential health-promoting effects have been suggested by experimental and epidemiological studies.

Experimental Procedures

Researchers typically assess the antioxidant activity of A-Naphthoflavonol using in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. They measure the compound’s ability to neutralize free radicals and inhibit lipid peroxidation.

Results

Studies have demonstrated that A-Naphthoflavonol effectively reduces oxidative stress, which is implicated in various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions .

Anticancer Potential

Specific Scientific Field

Oncology and Cancer Research

Summary

A-Naphthoflavonol exhibits anticancer properties by inhibiting tumor cell growth, inducing apoptosis, and suppressing angiogenesis. It has shown promise against various cancer types.

Experimental Procedures

Researchers evaluate A-Naphthoflavonol’s anticancer effects using cell culture models and animal studies. They assess cell viability, apoptosis markers, and tumor growth inhibition.

Results

Studies indicate that A-Naphthoflavonol inhibits cancer cell proliferation and promotes apoptosis. It may serve as a potential adjunct therapy in cancer treatment .

Cardiovascular Protection

Specific Scientific Field

Cardiology and Vascular Biology

Summary

A-Naphthoflavonol contributes to cardiovascular health by improving endothelial function, reducing inflammation, and preventing atherosclerosis.

Experimental Procedures

Researchers investigate its effects on endothelial cells, vascular reactivity, and lipid metabolism. Animal models and clinical trials are used to assess its impact on blood pressure and lipid profiles.

Results

A-Naphthoflavonol supplementation has been associated with improved endothelial function and reduced risk factors for cardiovascular diseases .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-hydroxy-2-phenylbenzo[h]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O3/c20-16-15-11-10-12-6-4-5-9-14(12)19(15)22-18(17(16)21)13-7-2-1-3-8-13/h1-11,21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKPKOFDBHWAGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C4=CC=CC=C4C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

A-Naphthoflavonol | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B600525.png)

![2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B600528.png)

![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)